molecular formula C8H20N2Si B1590842 Bis(diethylamino)silane CAS No. 27804-64-4

Bis(diethylamino)silane

Cat. No.: B1590842
CAS No.: 27804-64-4
M. Wt: 172.34 g/mol
InChI Key: MVYGKQJKGZHAAI-UHFFFAOYSA-N
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Description

It is a colorless, odorless, air-sensitive, and moisture-sensitive liquid with a boiling point of 70°C at 30 mmHg and a density of 0.804 g/cm³ . This compound is particularly valued in the semiconductor industry for its role in atomic layer deposition (ALD) processes, which are essential for creating high-quality dielectric films.

Mechanism of Action

Target of Action

Bis(diethylamino)silane is primarily used as a precursor in the atomic layer deposition (ALD) process . Its primary targets are the reactive sites on the substrate where it is used to deposit highly conformal and uniform thin films for advanced semiconductor devices .

Mode of Action

This compound interacts with its targets by reacting with the hydroxyl-terminated surfaces during the ALD process . It shows the lowest energy barrier in the rate-determining step and the overall reaction energetics of its decomposition are more exothermic than that of other aminosilane precursors . This results in this compound providing the fastest growth rate among the compared precursors .

Biochemical Pathways

The biochemical pathway affected by this compound involves the atomic layer deposition (ALD) process. During this process, this compound is added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for high-quality thin film deposition over various shapes of substrates at a nanometer scale .

Pharmacokinetics

This compound is a liquid at room temperature with a boiling point of 70 °C and a density of 0.804 g/mL . These properties suggest that it has good volatility for the gas-phase process and also good thermal stability in the gas-phase in order to reach the surface without decomposition .

Result of Action

The result of this compound’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . The quality of these films is greatly affected by the O2 plasma power during the ALD process . The surface of the SiO2 thin films is relatively smooth and the films present favorable insulation properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, this compound is air-sensitive and moisture-sensitive . It is also flammable, suggesting that it should be handled and stored carefully to ensure its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Bis(diethylamino)silane plays a significant role in biochemical reactions, particularly in the deposition of silicon dioxide (SiO2) films. It interacts with various biomolecules, including enzymes and proteins, during the ALD process. The compound’s interactions are primarily based on its ability to form strong bonds with oxygen-containing groups on the substrate surface, facilitating the formation of a uniform SiO2 layer . These interactions are crucial for the stability and quality of the deposited films.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in the context of semiconductor applications. It affects cell function by interacting with cell signaling pathways and gene expression. The compound’s ability to form stable bonds with oxygen-containing groups can impact cellular metabolism and the overall function of cells involved in the deposition process

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hydroxyl-terminated surfaces, such as tungsten oxide (WO3). The compound exhibits the lowest energy barrier in the rate-determining step of the ALD process, making it highly efficient for silicon oxide deposition. This compound’s decomposition is exothermic, contributing to its fast growth rate and efficient film formation . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are critical aspects of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and efficiency in the ALD process. The compound’s stability is maintained at temperatures ranging from 100°C to 300°C, with thermal stability issues arising at temperatures above 400°C . Over time, the compound’s effects on cellular function and film quality remain consistent, making it a reliable precursor for high-volume manufacturing applications.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound’s effects vary with different dosages. At higher doses, this compound may exhibit toxic or adverse effects, including skin irritation and respiratory tract irritation

Metabolic Pathways

This compound is involved in metabolic pathways related to the deposition of silicon-containing films. It interacts with enzymes and cofactors that facilitate the formation of SiO2 layers. The compound’s high volatility and thermal stability contribute to its effectiveness in the ALD process, impacting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its ability to form stable bonds with oxygen-containing groups on the substrate surface . These interactions are essential for the uniform distribution of the compound during the ALD process.

Subcellular Localization

The subcellular localization of this compound is primarily within the compartments involved in the ALD process. The compound’s activity and function are directed by targeting signals and post-translational modifications that guide it to specific organelles . These mechanisms ensure the efficient deposition of silicon-containing films and the overall success of the ALD process.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(diethylamino)silane can be synthesized through the reaction of dichlorosilane with diethylamine in the presence of a solvent such as hexane and a clay catalyst. The reaction is carried out under nitrogen atmosphere at a temperature range of 40-60°C. After the reaction, the product is purified to obtain high-purity this compound .

Industrial Production Methods: An industrial method for producing this compound involves a solvent-free process. This method enhances the purity of the final product and reduces the production cost. The reaction involves the direct interaction of dichlorosilane and diethylamine, followed by filtration to remove by-products and achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Bis(diethylamino)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silicon dioxide (SiO2) films.

    Substitution: The amino groups can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or oxygen plasma is commonly used for the oxidation of this compound to silicon dioxide.

    Substitution: Various amines or other nucleophiles can be used to substitute the diethylamino groups.

Major Products:

Scientific Research Applications

Bis(diethylamino)silane is extensively used in scientific research and industrial applications, including:

Comparison with Similar Compounds

  • Diisopropylaminosilane (DIPAS)
  • Tris(dimethylamino)silane (TDMAS)
  • Bis(tert-butylamino)silane (BTBAS)

Comparison: Bis(diethylamino)silane is unique due to its lower energy barrier in the rate-determining step of ALD processes, leading to a faster growth rate compared to other similar compounds. It also exhibits higher exothermic reaction energetics, making it a preferred choice for high-volume manufacturing applications. its binding strength to the substrate is stronger, which may lead to higher surface impurities compared to compounds like diisopropylaminosilane .

Properties

InChI

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGKQJKGZHAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si]N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301011
Record name N,N,N′,N′-Tetraethylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27804-64-4
Record name N,N,N′,N′-Tetraethylsilanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraethylsilanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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